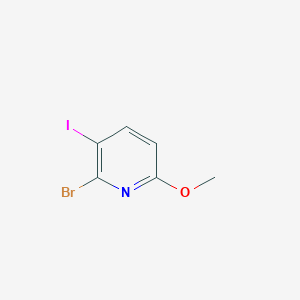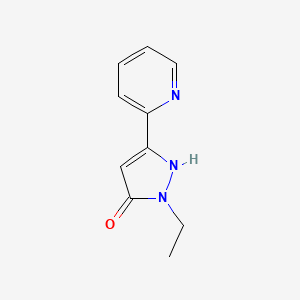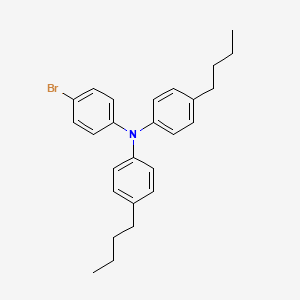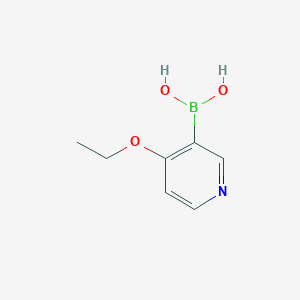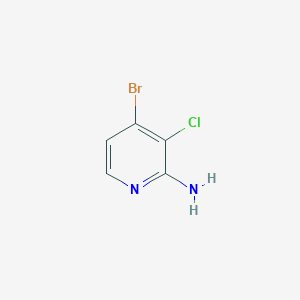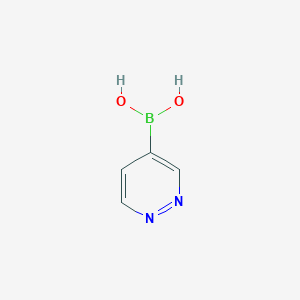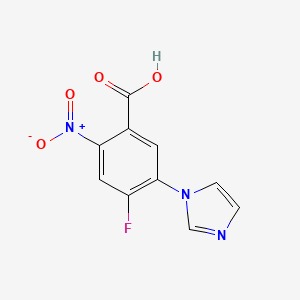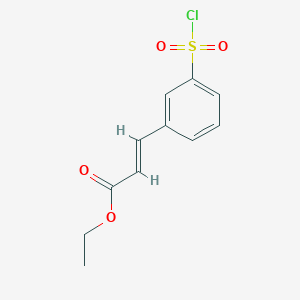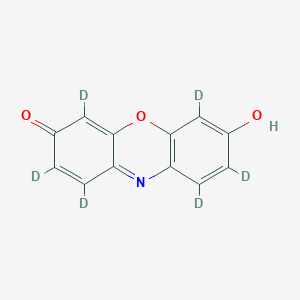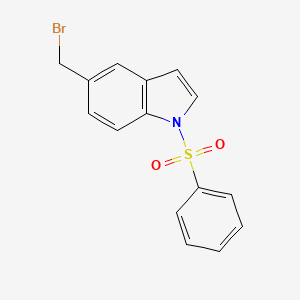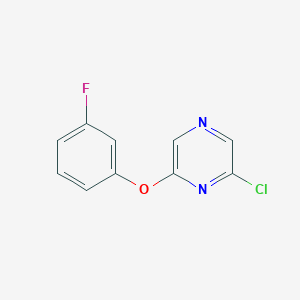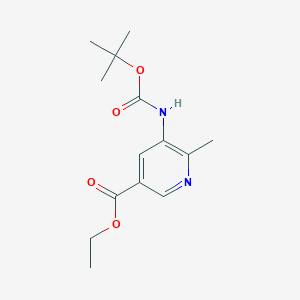
5-((terc-butoxicarbonil)amino)-6-metilnicotinato de etilo
Descripción general
Descripción
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The compound you mentioned seems to be a derivative of nicotinic acid (vitamin B3) with a Boc-protected amino group.
Synthesis Analysis
While specific synthesis methods for “Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate” are not available, Boc-protected amino acids and similar compounds are typically synthesized by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Aplicaciones Científicas De Investigación
Síntesis de Péptidos
Este compuesto se utiliza comúnmente en la síntesis de péptidos. El grupo terc-butoxicarbonil (Boc) actúa como grupo protector para los aminoácidos durante la síntesis de péptidos. Evita reacciones secundarias no deseadas protegiendo la funcionalidad de la amina hasta que se complete la formación del enlace peptídico deseado. El grupo Boc se puede eliminar en condiciones ácidas suaves sin afectar a otros grupos funcionales sensibles en el péptido .
Química Medicinal
En química medicinal, el 5-((terc-butoxicarbonil)amino)-6-metilnicotinato de etilo se utiliza para crear nuevos compuestos con posibles efectos terapéuticos. Por ejemplo, puede participar en la síntesis de inhibidores duales que se dirigen a enzimas como IDO1 y ADN Pol gamma, que son relevantes en la investigación y terapia del cáncer .
Síntesis Orgánica
El compuesto desempeña un papel crucial en la síntesis orgánica, en particular en las estrategias de protección y desprotección de los grupos amino. El grupo Boc es estable en diversas condiciones y puede eliminarse selectivamente cuando es necesario, lo que es crucial para la construcción gradual de moléculas orgánicas complejas .
Formación de Líquidos Iónicos
Los investigadores han explorado el uso de aminoácidos protegidos con Boc, como el this compound, para crear líquidos iónicos de aminoácidos (AAIL). Estos AAIL tienen aplicaciones en la química verde como disolventes y catalizadores respetuosos con el medio ambiente para diversas reacciones .
Reacciones a Alta Temperatura
La estabilidad del grupo Boc a altas temperaturas lo hace adecuado para reacciones que requieren temperaturas elevadas. Esto permite una desprotección rápida en procesos como la síntesis de moléculas complejas donde el control de la temperatura es crucial .
Mecanismo De Acción
The mechanism of action would depend on the specific application of “Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate”. In general, Boc-protected compounds are used in peptide synthesis, where the Boc group protects the amino group during reaction steps and is then removed under acidic conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-6-19-12(17)10-7-11(9(2)15-8-10)16-13(18)20-14(3,4)5/h7-8H,6H2,1-5H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLRWEQOGCCJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



